3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a trifluoromethylphenyl sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiazolidine-2,4-dione moiety can be introduced through a reaction with thioglycolic acid or its derivatives. The trifluoromethylphenyl sulfonyl group is usually added via sulfonylation reactions using reagents like trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include trifluoromethanesulfonic anhydride for sulfonylation, thioglycolic acid for thiazolidine ring formation, and various oxidizing and reducing agents for functional group transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activities.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and are studied for their medicinal properties.
Trifluoromethylphenyl sulfonyl compounds: These compounds feature the trifluoromethylphenyl sulfonyl group and are used in various chemical and biological applications.
Uniqueness
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability,
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c15-14(16,17)9-2-1-3-11(6-9)25(22,23)18-5-4-10(7-18)19-12(20)8-24-13(19)21/h1-3,6,10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFBIOMIUCSWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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